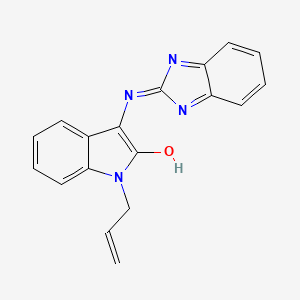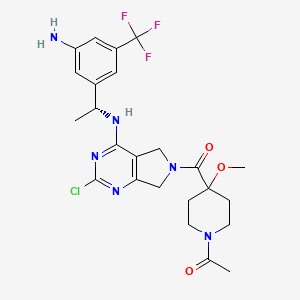
KRAS ligand 4
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
KRAS ligand 4 is a small molecule ligand that has been identified as a potential inhibitor of the KRAS protein, which is a small GTPase involved in cell signaling pathways that regulate cell growth and proliferation. Mutations in KRAS are associated with various cancers, including pancreatic, colorectal, and lung cancers. This compound binds to KRAS near the switch regions and exerts different effects on KRAS interactions with its binding partners .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of KRAS ligand 4 involves multiple steps, including the formation of key intermediates and the final coupling reaction. One of the synthetic routes includes the preparation of 2-hydroxy-5-{[(2-phenyl-cyclopropyl) carbonyl] amino} benzoic acid, which is a crucial intermediate . The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure the compound’s quality and consistency.
化学反応の分析
Types of Reactions
KRAS ligand 4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). The reaction conditions typically involve controlled temperatures, pressures, and pH levels to achieve the desired transformations.
Major Products
The major products formed from these reactions include modified derivatives of this compound with different functional groups, which can be further studied for their biological activity and potential therapeutic applications .
科学的研究の応用
KRAS ligand 4 has several scientific research applications, including:
Chemistry: Used as a tool compound to study the interactions between KRAS and its binding partners, as well as to develop new synthetic methodologies.
Biology: Employed in cell-based assays to investigate the effects of KRAS inhibition on cell signaling pathways and cancer cell proliferation.
作用機序
KRAS ligand 4 exerts its effects by binding to KRAS near the switch regions, which are critical for its interaction with binding partners. This binding impedes the interaction of KRAS with its effector proteins, such as Raf, and reduces both intrinsic and SOS-mediated nucleotide exchange rates. As a result, this compound inhibits signal transduction through the MAPK pathway in cells expressing mutant KRAS, leading to reduced cancer cell growth and proliferation .
類似化合物との比較
KRAS ligand 4 can be compared with other similar compounds, such as:
Adagrasib: Another covalent inhibitor targeting KRAS(G12C), currently in clinical trials for various cancers.
MRTX1133: A noncovalent inhibitor targeting KRAS(G12D) mutation, showing promise in preclinical studies.
This compound is unique in its ability to target multiple KRAS mutants and simultaneously deplete the fraction of GTP-loaded KRAS while abrogating the effector-binding ability of the already GTP-loaded fraction .
特性
分子式 |
C24H28ClF3N6O3 |
|---|---|
分子量 |
541.0 g/mol |
IUPAC名 |
1-[4-[4-[[(1R)-1-[3-amino-5-(trifluoromethyl)phenyl]ethyl]amino]-2-chloro-5,7-dihydropyrrolo[3,4-d]pyrimidine-6-carbonyl]-4-methoxypiperidin-1-yl]ethanone |
InChI |
InChI=1S/C24H28ClF3N6O3/c1-13(15-8-16(24(26,27)28)10-17(29)9-15)30-20-18-11-34(12-19(18)31-22(25)32-20)21(36)23(37-3)4-6-33(7-5-23)14(2)35/h8-10,13H,4-7,11-12,29H2,1-3H3,(H,30,31,32)/t13-/m1/s1 |
InChIキー |
MUDCKDVOSZLIJH-CYBMUJFWSA-N |
異性体SMILES |
C[C@H](C1=CC(=CC(=C1)N)C(F)(F)F)NC2=NC(=NC3=C2CN(C3)C(=O)C4(CCN(CC4)C(=O)C)OC)Cl |
正規SMILES |
CC(C1=CC(=CC(=C1)N)C(F)(F)F)NC2=NC(=NC3=C2CN(C3)C(=O)C4(CCN(CC4)C(=O)C)OC)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


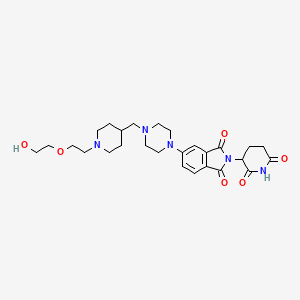
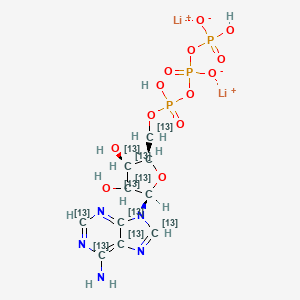

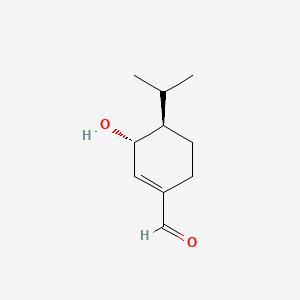

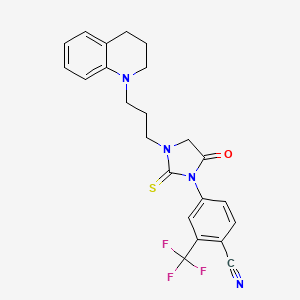
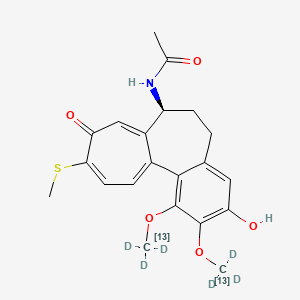
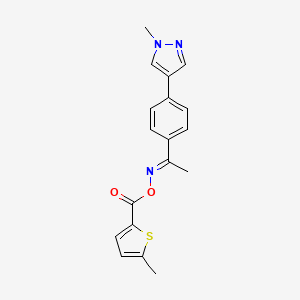


![trisodium;6-[[2-amino-4-(2-hydroxyethylamino)phenyl]diazenyl]-3-[[4-[4-[[7-[[2-amino-4-(2-hydroxyethylamino)phenyl]diazenyl]-1-hydroxy-3-sulfonatonaphthalen-2-yl]diazenyl]-2-sulfonatoanilino]phenyl]diazenyl]-4-hydroxynaphthalene-2-sulfonate](/img/structure/B12377522.png)
![N-[3-(3-pentoxyanilino)phenyl]prop-2-enamide](/img/structure/B12377528.png)
![4-methoxy-N-[(2S)-4-methyl-1-[[(E,2S)-4-nitro-1-[(3S)-2-oxopyrrolidin-3-yl]but-3-en-2-yl]amino]-1-oxopentan-2-yl]-1H-indole-2-carboxamide](/img/structure/B12377536.png)
